N2,N6-dicyclopropyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide

Description

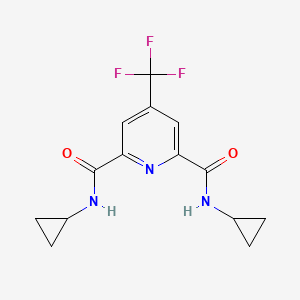

N2,N6-Dicyclopropyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide is a pyridine-based dicarboxamide derivative characterized by cyclopropyl and trifluoromethyl substituents. The compound’s structure combines a rigid pyridine core with functional groups that influence its electronic, steric, and solubility properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance metabolic stability and modulate reactivity in medicinal chemistry contexts . Cyclopropyl moieties contribute to conformational rigidity and may improve binding affinity in target interactions.

Properties

IUPAC Name |

2-N,6-N-dicyclopropyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O2/c15-14(16,17)7-5-10(12(21)18-8-1-2-8)20-11(6-7)13(22)19-9-3-4-9/h5-6,8-9H,1-4H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLXWBXXEXBGNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=CC(=N2)C(=O)NC3CC3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-dicyclopropyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)pyridine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N2,N6-dicyclopropyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N2,N6-dicyclopropyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide has several scientific research applications:

Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which can be used in catalysis and materials science.

Catalysis: The compound can act as a catalyst or a catalyst precursor in organic transformations, including cross-coupling reactions and hydrogenation.

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Sensing and Recognition: The compound can be used in the design of sensors for detecting metal ions or other analytes.

Mechanism of Action

The mechanism of action of N2,N6-dicyclopropyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The presence of the trifluoromethyl group enhances its binding affinity and specificity, while the cyclopropyl groups contribute to its stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Pyridine Dicarboxamide Derivatives

Structural and Electronic Comparisons

The pyridine dicarboxamide scaffold is shared among several derivatives, but substituent variations critically define their properties. Below is a comparative analysis with key analogs:

Electronic Effects :

- In contrast, iodine in the quinazolinone derivative () introduces heavy-atom effects useful in crystallography or radiopharmaceuticals .

Steric and Solubility Profiles :

- Cyclopropyl groups impose moderate steric hindrance, which may optimize target binding without severely compromising solubility. The iodoquinazolinone analog, however, exhibits reduced aqueous solubility due to its bulky substituents, necessitating green synthesis methods (e.g., mechanochemistry) to improve reaction efficiency .

Biological Activity

N2,N6-dicyclopropyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide is a compound belonging to the pyridine-2,6-dicarboxamide derivatives class. Its unique structure includes cyclopropyl groups and a trifluoromethyl group attached to a pyridine ring, which contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in drug development and enzyme inhibition.

Synthesis

The synthesis of this compound typically involves:

- Reactants : 2,6-Dichloro-4-(trifluoromethyl)pyridine and cyclopropylamine.

- Conditions : The reaction is conducted in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) under controlled heating conditions to facilitate product formation.

This compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and specificity, while the cyclopropyl groups contribute to the compound's stability and bioavailability.

Antiproliferative Activity

Research has indicated that this compound may exhibit significant antiproliferative effects on various human cancer cell lines. A study evaluating similar pyridine derivatives demonstrated that modifications in the structure led to varying degrees of cytotoxicity against cancer cells, suggesting that this compound could potentially function as an antitumor agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, including topoisomerases. Topoisomerases are critical in DNA replication and repair processes; thus, their inhibition can lead to increased cytotoxicity in cancer cells. The structure-activity relationship studies suggest that compounds with similar frameworks may act as topoisomerase poisons, enhancing their potential as therapeutic agents .

Case Study 1: Antitumor Efficacy

In a study involving various pyridine derivatives, this compound was tested against human cancer cell lines such as HCT15 and K562. The results indicated significant antiproliferative activity comparable to established chemotherapeutic agents like etoposide. The mechanism was linked to the compound's ability to induce apoptosis through topoisomerase II inhibition .

Case Study 2: Coordination Chemistry Applications

The compound has also been explored for its role as a ligand in coordination chemistry. Its ability to form metal complexes can be utilized in catalysis and materials science. Research indicates that such metal-ligand interactions can enhance catalytic efficiency in organic transformations.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| N2,N6-Dimethyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide | Moderate antiproliferative effects | Less potent than dicyclopropyl derivative |

| N2,N6-Diethyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide | Limited enzyme inhibition | Structural variations reduce efficacy |

| N2,N6-Dipropyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide | Significant cytotoxicity against cancer cells | Similar mechanism of action but different potency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.